The Rise and Fall of Chrysotherapy: A Technical History of Gold Sodium Thiomalate in Medicine
The Rise and Fall of Chrysotherapy: A Technical History of Gold Sodium Thiomalate in Medicine
For decades, compounds derived from gold were a cornerstone in the management of rheumatoid arthritis, a therapeutic strategy known as chrysotherapy. Among these, gold sodium thiomalate (GSTM) emerged as a prominent parenteral treatment, offering hope to patients with this debilitating autoimmune disease. This technical guide delves into the history of GSTM, from its initial application to its eventual decline, providing researchers, scientists, and drug development professionals with an in-depth understanding of its clinical performance, underlying mechanisms, and the experimental foundations of its use.
Discovery and Development: From Tuberculosis to Arthritis
The medicinal use of gold compounds dates back centuries, but their application in rheumatoid arthritis was a result of a serendipitous observation. In the 1920s, the prevailing theory incorrectly linked rheumatoid arthritis to tuberculosis. Jacques Forestier, a French physician, building on the work of Robert Koch who had identified the anti-tubercular properties of gold cyanide, began experimenting with gold salts in patients with rheumatoid arthritis.[1] In 1929, Forestier published his findings on the favorable use of a gold compound, marking the beginning of modern chrysotherapy.[1][2] This pioneering work established gold salts, including gold sodium thiomalate, as a significant therapeutic option for rheumatoid arthritis for over half a century.[3][4][5]
Mechanism of Action: An Immunomodulatory Effect
The precise mechanism of action of gold sodium thiomalate has never been fully elucidated, but research points towards a complex immunomodulatory and anti-inflammatory effect.[6][7] GSTM is known to suppress the synovitis characteristic of active rheumatoid disease.[6] At a cellular level, gold compounds have been shown to influence various components of the immune system.
Key proposed mechanisms include:
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Inhibition of Pro-inflammatory Cytokines: Gold compounds have been demonstrated to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[8] This is thought to occur, in part, through the suppression of the NF-κB signaling pathway.[8]
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Modulation of Cellular Functions: GSTM has been shown to inhibit the proliferation of synovial cells, which are key contributors to the inflammatory environment in the rheumatoid joint.[4][9][10][11][12][13] It also affects the function of various immune cells, including the inhibition of lymphocyte activation and the suppression of dendritic cell differentiation and function.[14][15]
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Enzyme Inhibition: Gold sodium thiomalate is known to inhibit several enzymes involved in inflammation and tissue degradation, including acid phosphatase, beta-glucuronidase, and elastase.[2]
The following diagram illustrates a proposed signaling pathway for the anti-inflammatory effects of gold sodium thiomalate.
Clinical Application and Efficacy
Gold sodium thiomalate was indicated for the treatment of active adult and juvenile rheumatoid arthritis.[6] Therapeutic effects were slow to manifest, with initial improvements such as reduced morning stiffness sometimes taking six to eight weeks, and more significant benefits appearing after several months of therapy.[6]
Data Presentation
The efficacy of gold sodium thiomalate has been evaluated in numerous clinical trials. The following tables summarize key quantitative data from comparative studies.
Table 1: Efficacy of Gold Sodium Thiomalate (GSTM) vs. Placebo and Auranofin (Oral Gold) Data from a 20-21 week prospective, controlled, double-blind multicenter trial.[3][7][9][16]
| Outcome Measure | GSTM Improvement | Auranofin Improvement | Placebo Improvement | p-value (GSTM vs. Placebo) |
| ≥50% Improvement in Pain/Tenderness Score | 48% | 34% | 9% | Statistically Significant |
| ≥50% Improvement in Joint Swelling | 37% | 28% | 12% | p = 0.009 |
| Improvement in Physician's Assessment | Superior to Placebo | Superior to Placebo | - | Statistically Significant |
| Decrease in Erythrocyte Sedimentation Rate (ESR) | Superior to Placebo | Superior to Placebo | - | Statistically Significant |
Table 2: Adverse Effects and Withdrawals in Comparative Trials Data compiled from various clinical trials.[2][3][17]
| Reason for Withdrawal | GSTM | Auranofin | Methotrexate (B535133) | Sulfasalazine |
| Withdrawal due to Adverse Effects | 27% - 41% | 6% | ~11% (2/18 patients) | 16% |
| Withdrawal due to Lack of Efficacy | ~35% (6/17 patients) | ~65% (11/17 patients) | - | - |
Experimental Protocols
The evaluation of gold sodium thiomalate's therapeutic potential and mechanism of action has relied on various in vitro and in vivo experimental models.
In Vitro Model: Effect on Human Synovial Cells
This protocol describes a typical experiment to assess the effect of GSTM on the proliferation and collagen synthesis of synovial cells cultured from patients with rheumatoid arthritis.[4][10][11][12][13]
Methodology:
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Tissue Acquisition: Obtain human synovial tissue from consenting patients with rheumatoid arthritis during therapeutic surgery.
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Cell Culture:
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Transport tissue in Dulbecco's Modified Eagle's Medium (DMEM).
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Create explants (approximately 5 mm) and grow them in DMEM supplemented with 10% fetal calf serum and antibiotics.
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Use cells between passages 2 and 4 for experiments.
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GSTM Treatment:
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Add gold sodium thiomalate to the cell cultures at various concentrations (e.g., up to 100 µM).
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Incubate for specified periods (e.g., 4 days for proliferation assays, up to 20 days for protein synthesis assays).
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-
Assays:
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Cell Proliferation: Measure the incorporation of [3H]thymidine to assess DNA synthesis and cell proliferation. A 50% inhibition of [3H]thymidine incorporation was observed at a concentration of 100 µM GSTM after 4 days.[10][13]
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Protein Synthesis: Quantify the amount of collagen and non-collagen protein synthesized by the cells.
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Enzyme Activity: Measure the activity of enzymes such as prolyl hydroxylase.
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In Vivo Model: Adjuvant-Induced Arthritis in Rats
The adjuvant-induced arthritis model in rats is a common preclinical model for rheumatoid arthritis used to evaluate anti-inflammatory drugs.[7][10]
Methodology:
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Animal Model: Use a susceptible rat strain, such as the DA (Dark Agouti) rat.
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Induction of Arthritis:
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Prepare an emulsion of Complete Freund's Adjuvant (CFA) containing Mycobacterium.
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Induce arthritis by a single intradermal injection of the CFA emulsion at the base of the tail.
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GSTM Treatment:
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Evaluation of Arthritis:
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Visually score the severity of arthritis in the paws based on erythema and swelling.
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Measure paw volume using a plethysmometer.
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Conduct histological analysis of the joints to assess inflammation and cartilage/bone destruction.
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Radiographic imaging can also be used to assess joint damage.[7]
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The following diagram outlines the workflow for a typical preclinical in vivo experiment.
Administration and Adverse Effects
Gold sodium thiomalate was administered only by intramuscular injection, typically into the gluteal muscle.[6] The dosing regimen was carefully escalated.
Typical Adult Dosing Schedule: [6]
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Week 1: 10 mg test dose
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Week 2: 25 mg
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Subsequent Weeks: 25 to 50 mg weekly until a cumulative dose of 1 gram is reached, or until toxicity or significant clinical improvement occurs.
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Maintenance: If improvement is seen, the dose may be decreased or the interval between injections increased to every two, three, or four weeks.
The use of gold sodium thiomalate was limited by a significant incidence of adverse effects, occurring in approximately 30% of patients.[18] These were the most common reason for discontinuing therapy.
Table 3: Common and Serious Adverse Effects of Gold Sodium Thiomalate
| Category | Common Adverse Effects | Less Common but Serious Adverse Effects |
| Mucocutaneous | Pruritus, dermatitis, stomatitis, metallic taste.[6][18] | Exfoliative dermatitis. |
| Renal | Proteinuria, hematuria.[10] | Nephrotic syndrome, glomerulonephritis.[10] |
| Hematologic | Eosinophilia, mild leukopenia.[6] | Thrombocytopenia, agranulocytosis, aplastic anemia. |
| Vasomotor | "Nitritoid" reactions (flushing, dizziness, syncope) immediately after injection.[5][7] | Anaphylactic shock.[6] |
| Gastrointestinal | Nausea, vomiting, diarrhea.[6] | Ulcerative enterocolitis. |
| Other | Chrysiasis (gray-blue skin pigmentation).[10] | Pulmonary fibrosis ("gold lung"), hepatotoxicity. |
The following diagram illustrates the clinical workflow for initiating and monitoring a patient on gold sodium thiomalate therapy.
Decline in Use and Legacy
The use of gold sodium thiomalate began to decline significantly in the 1990s with the advent of more effective and less toxic disease-modifying antirheumatic drugs (DMARDs).[16] Methotrexate, in particular, became the standard of care due to its superior risk-benefit profile.[4][13] The demanding monitoring requirements and the high frequency of adverse effects leading to discontinuation made chrysotherapy a less favorable option. By 2019, the manufacturer discontinued (B1498344) the production of parenteral gold salts, including sodium aurothiomalate, effectively ending the era of chrysotherapy for most patients.[2]
Despite its decline, the history of gold sodium thiomalate offers valuable lessons for drug development. It demonstrated that targeting the underlying inflammatory processes in rheumatoid arthritis could lead to significant clinical improvement, paving the way for the development of more targeted biologic and synthetic DMARDs. The study of its immunomodulatory effects contributed to a greater understanding of the pathophysiology of rheumatoid arthritis. While no longer in clinical use, the golden age of chrysotherapy remains a significant chapter in the history of rheumatology.
References
- 1. A controlled trial comparing sulfasalazine, gold sodium thiomalate, and placebo in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. Auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. Cooperative systematic studies of rheumatic diseases [pubmed.ncbi.nlm.nih.gov]
- 5. "Comparison of auranofin, gold sodium thiomalate, and placebo in the tr" by John R. Ward, H. James Williams et al. [scholarlycommons.pacific.edu]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. [PDF] Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. A controlled clinical trial. | Semantic Scholar [semanticscholar.org]
- 8. Effects of weekly and daily pretreatment with gold sodium thiomalate on adjuvant induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpp.com [ijpp.com]
- 10. Effect of gold thiomalate on cell proliferation and collagen synthesis of synovial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mechanism of action of gold sodium thiomalate in diseases characterized by a proliferative synovitis: reversible changes in collagen production in cultured human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of lymphocyte activation by gold sodium thiomalate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinexprheumatol.org [clinexprheumatol.org]
- 14. Comparison of auranofin, gold sodium thiomalate, and placebo in the treatment of rheumatoid arthritis. Subsets of responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gold sodium thiomalate compared to low dose methotrexate in the treatment of rheumatoid arthritis--a randomized, double blind 26-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UpToDate 2018 [doctorabad.com]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. kjim.org [kjim.org]
